molecular formula C13H18O9 B101884 1-O,2-O,3-O,4-O-Tetraacetyl-alpha-L-arabinopyranose CAS No. 17080-99-8

1-O,2-O,3-O,4-O-Tetraacetyl-alpha-L-arabinopyranose

Cat. No. B101884
CAS RN: 17080-99-8
M. Wt: 318.28 g/mol
InChI Key: MJOQJPYNENPSSS-RVMXOQNASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-O,2-O,3-O,4-O-Tetraacetyl-alpha-L-arabinopyranose, commonly referred to as Arabinose P4, is a synthetic carbohydrate molecule that has been widely used in scientific research. This molecule is a derivative of the naturally occurring sugar, arabinose, and is commonly used in the synthesis of other complex carbohydrates.

Mechanism Of Action

The mechanism of action of Arabinose P4 is not well understood. However, it is believed that this molecule is able to mimic the structure of naturally occurring carbohydrates, allowing it to interact with carbohydrate-binding proteins and enzymes. This interaction can lead to the modulation of enzymatic activity, which can have downstream effects on cellular processes.

Biochemical And Physiological Effects

Arabinose P4 has been shown to have a variety of biochemical and physiological effects. This molecule has been shown to inhibit the growth of certain bacteria and fungi, and has been used as a tool for the study of carbohydrate-protein interactions. Additionally, Arabinose P4 has been shown to have immunomodulatory effects, and has been used in the development of carbohydrate-based vaccines.

Advantages And Limitations For Lab Experiments

Arabinose P4 has several advantages for use in lab experiments. This molecule is stable, easy to handle, and can be easily synthesized. Additionally, Arabinose P4 is a versatile building block for the synthesis of other complex carbohydrates. However, there are also limitations to the use of Arabinose P4. This molecule can be expensive to synthesize, and its mechanism of action is not well understood.

Future Directions

There are several future directions for the study of Arabinose P4. One direction is the continued development of carbohydrate-based vaccines using Arabinose P4 as a building block. Additionally, the study of the biosynthesis of complex carbohydrates using Arabinose P4 could lead to the development of new therapeutic targets. Finally, the development of new synthesis methods for Arabinose P4 could make this molecule more accessible for use in scientific research.

Synthesis Methods

Arabinose P4 can be synthesized through a multi-step process that involves the protection of the hydroxyl groups on the arabinose molecule. The protection of these groups is necessary to prevent unwanted reactions during subsequent steps. The protected arabinose molecule is then reacted with acetic anhydride to form the tetraacetylated derivative, Arabinose P4.

Scientific Research Applications

Arabinose P4 has been widely used in scientific research as a building block for the synthesis of other complex carbohydrates. This molecule has been used in the synthesis of glycans, glycopeptides, and glycolipids. Additionally, Arabinose P4 has been used in the study of the biosynthesis of complex carbohydrates and in the development of carbohydrate-based vaccines.

properties

CAS RN

17080-99-8

Product Name

1-O,2-O,3-O,4-O-Tetraacetyl-alpha-L-arabinopyranose

Molecular Formula

C13H18O9

Molecular Weight

318.28 g/mol

IUPAC Name

[(3S,4S,5R,6S)-4,5,6-triacetyloxyoxan-3-yl] acetate

InChI

InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11-,12+,13-/m0/s1

InChI Key

MJOQJPYNENPSSS-RVMXOQNASA-N

Isomeric SMILES

CC(=O)O[C@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C

SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C

synonyms

1-O,2-O,3-O,4-O-Tetraacetyl-α-L-arabinopyranose

Origin of Product

United States

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